N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzimidazole core, a phenyl ring substituted with a chlorophenoxy group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via cyclodehydration of o-phenylenediamine with carboxylic acids in the presence of a strong acid like hydrochloric acid.
Substitution Reactions: The phenyl ring is substituted with a chlorophenoxy group through nucleophilic aromatic substitution reactions.
Thioether Formation: The benzimidazole core is then linked to the phenyl ring via a thioether bond, using thiol reagents under basic conditions.
Acetamide Linkage: Finally, the acetamide group is introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the benzimidazole ring, converting them to amines.
Substitution: The chlorophenoxy group can participate in further substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action.
Pharmacology: It is explored for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The benzimidazole core can inhibit various enzymes by mimicking natural substrates.
Receptor Binding: The compound can bind to receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: It can influence cellular pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide
Uniqueness
N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core, chlorophenoxy substitution, and thioether linkage make it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C22H18ClN3O3S |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-18-10-11-19-20(12-18)26-22(25-19)30-13-21(27)24-15-4-8-17(9-5-15)29-16-6-2-14(23)3-7-16/h2-12H,13H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
ARPGTNBBMQDGJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.